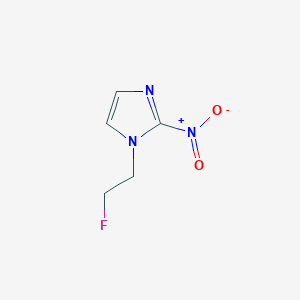

1-(2-Fluoroethyl)-2-nitroimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoroethyl)-2-nitroimidazole, also known as FETNIM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the nitroimidazole family and has been extensively studied for its potential applications in cancer treatment, imaging, and radiotherapy. In We will also list future directions for further research on this compound.

Applications De Recherche Scientifique

1-(2-Fluoroethyl)-2-nitroimidazole has been used extensively in scientific research for its unique properties. One of the most promising applications of 1-(2-Fluoroethyl)-2-nitroimidazole is in cancer treatment. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to selectively target hypoxic cancer cells, which are resistant to traditional chemotherapy and radiation therapy. This compound has been used in preclinical studies to enhance the efficacy of radiotherapy and chemotherapy by selectively targeting hypoxic tumor cells.

Another application of 1-(2-Fluoroethyl)-2-nitroimidazole is in imaging. 1-(2-Fluoroethyl)-2-nitroimidazole has been labeled with radioactive isotopes such as fluorine-18 to create a PET imaging agent. This imaging agent can be used to detect hypoxic regions in tumors, which can be used to guide treatment decisions.

Mécanisme D'action

1-(2-Fluoroethyl)-2-nitroimidazole selectively targets hypoxic cells by undergoing a reduction reaction in the presence of low oxygen concentrations. This reduction reaction generates a highly reactive intermediate that can bind to cellular macromolecules, leading to DNA damage and cell death. The selectivity of 1-(2-Fluoroethyl)-2-nitroimidazole for hypoxic cells is due to the fact that these cells have a higher demand for energy and are more likely to be in a hypoxic state.

Effets Biochimiques Et Physiologiques

1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a low toxicity profile in preclinical studies. This compound is rapidly metabolized and excreted from the body, reducing the risk of adverse effects. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a high affinity for hypoxic cells, leading to selective cytotoxicity. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-Fluoroethyl)-2-nitroimidazole is its selectivity for hypoxic cells. This property makes 1-(2-Fluoroethyl)-2-nitroimidazole an attractive candidate for cancer treatment and imaging. 1-(2-Fluoroethyl)-2-nitroimidazole is also relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluoroethyl)-2-nitroimidazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for research on 1-(2-Fluoroethyl)-2-nitroimidazole. One area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based imaging agents for clinical use. These agents could be used to guide treatment decisions and monitor the response to therapy. Another area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based prodrugs that can be selectively activated in hypoxic cells. These prodrugs could be used to enhance the efficacy of chemotherapy and reduce the risk of adverse effects. Finally, further research is needed to understand the mechanism of action of 1-(2-Fluoroethyl)-2-nitroimidazole and its potential applications in other disease states.

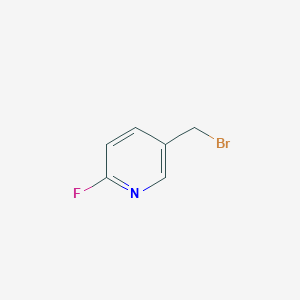

Méthodes De Synthèse

The synthesis of 1-(2-Fluoroethyl)-2-nitroimidazole involves the reaction of 2-nitroimidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-(2-Fluoroethyl)-2-nitroimidazole as a yellow crystalline solid. The yield of this reaction is typically high, and the purity can be increased by recrystallization.

Propriétés

Numéro CAS |

104613-88-9 |

|---|---|

Nom du produit |

1-(2-Fluoroethyl)-2-nitroimidazole |

Formule moléculaire |

C5H6FN3O2 |

Poids moléculaire |

159.12 g/mol |

Nom IUPAC |

1-(2-fluoroethyl)-2-nitroimidazole |

InChI |

InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |

Clé InChI |

FFFKRGOPUSSLNU-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCF |

SMILES canonique |

C1=CN(C(=N1)[N+](=O)[O-])CCF |

Autres numéros CAS |

104613-88-9 |

Synonymes |

1-(2-fluoroethyl)-2-nitroimidazole 1-FENIM |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)